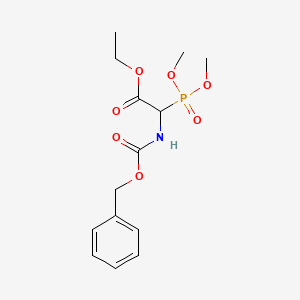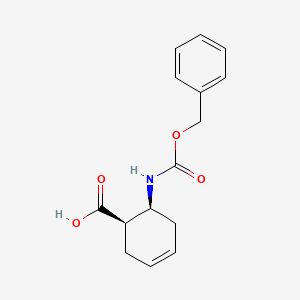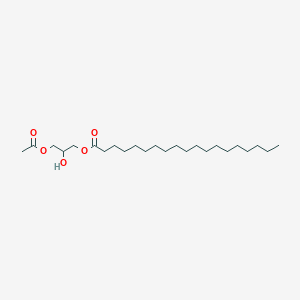
Cystein-S-Sulfat, Monohydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cysteine-S-sulfate, Monohydrate is a compound that contains a sulfated form of the amino acid cysteine. It is known for its role as a potent N-methyl-D-aspartate-receptor (NMDA-R) agonist, displaying depolarizing properties similar to glutamate . This compound is often studied for its biochemical and physiological effects, particularly in relation to neurological functions and disorders.
Wissenschaftliche Forschungsanwendungen
Cysteine-S-sulfate, Monohydrate has several scientific research applications:
Chemistry: It is used to study the mechanisms of sulfur-containing amino acids and their derivatives.
Biology: It is investigated for its role in cellular signaling and metabolism, particularly in relation to sulfur metabolism.
Medicine: It is studied for its potential therapeutic effects in neurological disorders, given its NMDA-R agonist properties.
Wirkmechanismus
Target of Action
Cysteine-S-sulfate (SSC) is a potent N-methyl-D-aspartate-receptor (NMDA-R) agonist . NMDA-R is a type of glutamate receptor that plays a crucial role in learning and memory by regulating the strength of synapse connections between neurons .
Mode of Action
SSC is produced by the reaction of inorganic sulfite and cystine . It interacts with its target, the NMDA-R, and displays depolarizing properties similar to glutamate . This interaction results in the activation of the NMDA-R, which allows the flow of positive ions through the cell membrane, leading to the depolarization of the neuron .
Biochemical Pathways
The production of SSC involves the reaction of inorganic sulfite and cystine . This reaction can occur through both nucleophilic and radical mechanisms . SSC and thiosulfate have also been suggested as intermediates in the conversion of inorganic sulfate to organic sulfur compounds .
Pharmacokinetics
It’s known that ssc can be used as a replacement for cysteine to generate highly concentrated, neutral ph feeds in the industrial fed-batch cultivation of mammalian cells . This suggests that SSC might have good bioavailability and stability in biological systems.
Result of Action
The activation of NMDA-R by SSC can lead to various cellular effects, including the strengthening of synapse connections, which is crucial for learning and memory . In certain pathological conditions, such as molybdenum cofactor deficiency (mocod) or isolated sulfite oxidase deficiency (isod), elevated levels of ssc can be associated with brain damage, mental retardation, and other severe symptoms .
Biochemische Analyse
Biochemical Properties
Cysteine-S-sulfate, Monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate for cystine lyase, an enzyme involved in the metabolism of cysteine .
Cellular Effects
Cysteine-S-sulfate, Monohydrate has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cysteine-S-sulfate, Monohydrate involves both nucleophilic and radical mechanisms . It is formed from the reaction of sulfite with cystine in the absence of a dedicated oxidizing agent . The compound can be generated with yields of up to 96% under optimal conditions, including specific reactant ratios, pH, UV light exposure, and temperature .
Temporal Effects in Laboratory Settings
The effects of Cysteine-S-sulfate, Monohydrate change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cysteine-S-sulfate, Monohydrate vary with different dosages in animal models . For instance, the recommended dosage for L-Cysteine HCL monohydrate powder, a related compound, is 500 mg, one to three times per day .
Metabolic Pathways
Cysteine-S-sulfate, Monohydrate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is produced by the reaction of inorganic sulfite and cystine, a process that has been suggested as an intermediate in the conversion of inorganic sulfate to organic sulfur compounds .
Transport and Distribution
Cysteine-S-sulfate, Monohydrate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Cysteine-S-sulfate, Monohydrate and its effects on activity or function are significant. For instance, in the case of serine acetyltransferase, an enzyme involved in cysteine biosynthesis, different isoforms of the enzyme, which are localized in different organelles, are subjected to different feedback regulation .
Vorbereitungsmethoden
Cysteine-S-sulfate, Monohydrate can be synthesized through the reaction of inorganic sulfite with cystine. This reaction does not require a dedicated oxidizing agent and can be optimized by adjusting the reactant ratio, pH, UV light exposure, and temperature to achieve high yields . Industrial production methods may involve similar synthetic routes, with a focus on optimizing conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Cysteine-S-sulfate, Monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cysteine sulfinic acid or cysteine sulfonic acid.
Reduction: It can be reduced back to cysteine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Vergleich Mit ähnlichen Verbindungen
Cysteine-S-sulfate, Monohydrate can be compared with other sulfur-containing amino acids and their derivatives, such as:
Cysteine: A thiol-containing amino acid that can be oxidized to form cystine.
Cystine: The oxidized dimer form of cysteine.
Cysteine sulfinic acid: An intermediate in the oxidation of cysteine.
Cysteine sulfonic acid: A further oxidized form of cysteine. Cysteine-S-sulfate, Monohydrate is unique due to its sulfate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
210110-94-4 |
|---|---|
Molekularformel |
C3H9NO6S2 |
Molekulargewicht |
219.2 g/mol |
IUPAC-Name |
2-azaniumyl-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;hydrate |
InChI |
InChI=1S/C3H7NO5S2.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2 |
InChI-Schlüssel |
FRQOZJPRMBMFKX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)[NH3+])SS(=O)(=O)[O-].O |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of sodium cysteine-S-sulfate monohydrate?
A1: While the abstract doesn't explicitly state the molecular formula and weight, we can deduce it based on the compound name and the fact that it's a monohydrate.
Q2: What are the potential applications of sodium cysteine-S-sulfate monohydrate based on its structure?
A2: Although the abstract focuses solely on synthesis and characterization [], the presence of cysteine and sulfate groups in the molecule hints at potential applications:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)




![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)


